1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative notable for its potential applications in medicinal chemistry and material science. It belongs to a class of compounds that exhibit diverse biological activities, making it a subject of interest in pharmaceutical research.
This compound is classified as an organic compound due to its carbon-containing structure. It falls under the category of heterocyclic compounds, specifically pyrazoles, which are five-membered rings containing two nitrogen atoms.
1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid can be synthesized through multiple methodologies. A common approach involves the reaction of appropriate bromo and fluorinated phenyl derivatives with hydrazine or its derivatives to form the pyrazole ring.
Technical Details:
The molecular structure of 1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid features a pyrazole ring substituted with a bromo and a fluoro group on the phenyl moiety. The carboxylic acid group at position three contributes to its acidity and potential reactivity.
C1=C(NN=C1C(=O)O)C=C(C=C2C=CC(F)=C=C2Br)N
.1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid can participate in various chemical reactions:
Technical Details:
The mechanism of action for 1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is primarily related to its interaction with biological targets. Pyrazole derivatives often exhibit inhibitory effects on enzymes or receptors involved in disease processes.
Process:
Data:
Relevant Data:
The compound exhibits typical reactivity associated with carboxylic acids and halogenated aromatic compounds, making it versatile for further functionalization.
1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific applications:
This compound exemplifies the importance of heterocyclic chemistry in developing novel therapeutic agents and materials.
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8